1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea

soluble epoxide hydrolase structure-activity relationship N-acylpiperidine urea

This unsymmetrical urea derivative addresses the limited availability of pre-validated DCN1-UBE2M PPI inhibitors for hit expansion. Its unique 3,4-dichlorophenyl urea pharmacophore combined with an N-nicotinoylpiperidine motif offers chemically distinct IP that is absent from all published DCN1 inhibitors. Key advantages: · Unexplored chemical space within the piperidinyl urea DCN1 inhibitor class · Drug-like physicochemical profile (XLogP3 3, MW 407.3) suitable for lead optimization · Complements existing antimycobacterial screening libraries (80-89% inhibition at 6.25 μM for related analogs) Supplied with full analytical characterization, ready for TR-FRET and medium-throughput screening campaigns.

Molecular Formula C19H20Cl2N4O2
Molecular Weight 407.3
CAS No. 1396867-33-6
Cat. No. B2949070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
CAS1396867-33-6
Molecular FormulaC19H20Cl2N4O2
Molecular Weight407.3
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
InChIInChI=1S/C19H20Cl2N4O2/c20-16-4-3-15(10-17(16)21)24-19(27)23-11-13-5-8-25(9-6-13)18(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,23,24,27)
InChIKeySOLZUOJDSAQPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea: Identity & Baseline Properties


1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea (CAS 1396867-33-6) is a synthetic unsymmetrical urea derivative with molecular formula C19H20Cl2N4O2 and a molecular weight of 407.3 g/mol [1]. Its structure incorporates a 3,4-dichlorophenyl ring linked via a urea bridge to a methylene spacer, which is further attached to a piperidine ring N-acylated with a nicotinoyl (pyridine-3-carbonyl) group [1]. The compound belongs to the broader class of piperidinyl ureas, which have been investigated as inhibitors of the DCN1–UBE2M protein–protein interaction and as soluble epoxide hydrolase (sEH) inhibitors [2]. Computed physicochemical descriptors include an XLogP3 of 3, two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1].

Target Class DCN1–UBE2M PPI / sEH inhibitor scaffold (class-level evidence)
Scaffold Position Nicotinoyl urea unexplored in DCN1 inhibitors; supports diversity screening
Physicochemical Profile Moderate lipophilicity and drug-like property space for lead optimization

Why Generic Substitution Fails: Structural Determinants


Within the piperidinyl urea chemotype, subtle modifications to the N-acyl substituent on the piperidine ring and the aryl group on the urea nitrogen produce order-of-magnitude shifts in biochemical potency. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that replacing the nicotinoyl group with alternative acyl moieties (e.g., propionyl, methanesulfonyl) or altering the dichlorophenyl substitution pattern fundamentally changes both target affinity and selectivity [1]. The target compound’s unique combination of a 3,4-dichlorophenyl urea pharmacophore, a methylene spacer, and an N-nicotinoylpiperidine motif distinguishes it from both simpler diaryl ureas such as triclocarban and from close analogs bearing alternative N-acyl groups. Consequently, generic substitution with an in-class analog cannot be assumed to preserve the desired pharmacological profile without head-to-head comparative data [2].

N-acyl mismatch Nicotinoyl vs. propionyl may shift target selectivity and potency; direct comparison data absent
Aryl group variance 3,4-Dichlorophenyl vs. adamantyl may alter binding profile and antibacterial spectrum
Spacer sensitivity Methylene spacer may affect conformational fit; class-level SAR context requires review

Quantitative Differentiation Evidence vs. Structural Analogs


N-Acyl Substituent: Nicotinoyl vs. Propionyl Comparison

The target compound differs from 1-(3,4-dichlorophenyl)-3-(1-propionylpiperidin-4-yl)urea (CHEMBL1258557) solely by the replacement of the N-propionyl group with an N-nicotinoyl group and the insertion of a methylene spacer between the piperidine ring and the urea nitrogen. This close analog exhibits an IC50 of 3.40 nM against human soluble epoxide hydrolase (sEH) in a fluorescence-based assay at pH 7.0 [1]. The nicotinoyl substituent introduces a pyridine nitrogen capable of participating in additional hydrogen-bond or π-stacking interactions with target proteins, which is absent in the propionyl analog. No direct head-to-head sEH inhibition data are available for the target compound; therefore, the quantitative impact of this N-acyl substitution on sEH potency remains uncharacterized.

N-Acyl Substituent
Data to verify
Analog propionyl sEH IC50 3.40 nM; target IC50 not determined
N-acyl group may influence target engagement
Requires direct sEH assay characterization
soluble epoxide hydrolase structure-activity relationship N-acylpiperidine urea

Aryl Group Replacement: 3,4-Dichlorophenyl vs. Adamantyl

1-Adamantan-1-yl-3-[1-(pyridine-3-carbonyl)-piperidin-4-ylmethyl]-urea (CHEMBL425436) shares the identical N-nicotinoylpiperidin-4-ylmethyl urea core with the target compound but replaces the 3,4-dichlorophenyl group with an adamantan-1-yl group. This comparator displays an IC50 of 5.40 nM against human sEH in a kinetic fluorescent assay [1]. The adamantyl group is a bulky, lipophilic cage structure, whereas the 3,4-dichlorophenyl group is a planar, electron-deficient aromatic ring with two chlorine substituents. These groups differ fundamentally in shape, electron density, and potential for halogen bonding. No direct comparative sEH data exist for the target compound versus this adamantyl analog.

Aryl Replacement
Data to verify
Adamantyl analog sEH IC50 5.40 nM; 3,4-dichlorophenyl activity uncharacterized
Aryl group may modulate target selectivity and ADME profile
Direct comparison data unavailable
soluble epoxide hydrolase adamantyl urea piperidinylmethyl urea

Physicochemical Properties: Lipophilicity & Flexibility Profile

Computed physicochemical properties from PubChem indicate that the target compound has an XLogP3 of 3, two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. By comparison, the simpler analog 1-(3,4-dichlorophenyl)-3-(4-pyridylmethyl)urea (CAS 53102-01-5, MW 296.16) lacks the piperidine ring and nicotinoyl extension, resulting in a lower molecular weight and reduced conformational flexibility [2]. Triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea, MW 315.58) is a symmetric diaryl urea with no piperidine or nicotinoyl moiety and has an XLogP3 of approximately 4.9 [3]. The target compound’s intermediate lipophilicity (XLogP3 = 3) and moderate rotatable bond count place it within a more drug-like property space compared to the highly lipophilic triclocarban, potentially offering improved aqueous solubility and reduced non-specific protein binding.

Physicochemical Profile
Class-level inference
XLogP3 3, MW 407.3; ΔXLogP3 –1.9 vs. triclocarban; rotatable bonds 4
Supports balanced lipophilicity screening
Computed descriptors; experimental validation recommended
drug-likeness physicochemical properties permeability

DCN1–UBE2M PPI Inhibition: Class-Level Evidence

The piperidinyl urea chemotype to which the target compound belongs has been validated as a privileged scaffold for inhibiting the DCN1–UBE2M protein–protein interaction. Optimized analogs in this series achieved a 100-fold increase in biochemical potency over the initial high-throughput screening hit and demonstrated selective reduction of neddylated CUL1 and CUL3 levels in squamous cell carcinoma cell lines harboring DCN1 amplification [1]. One optimized compound (NAcM-OPT, compound 67) showed oral bioavailability, good tolerability in mice, and target engagement in vivo [2]. The target compound’s N-nicotinoylpiperidine motif is structurally distinct from the N-alkyl/benzyl piperidine substitutions explored in the published DCN1 inhibitor series, suggesting potential for divergent SAR. However, the target compound has not been directly tested in DCN1–UBE2M TR-FRET binding or NEDD8 pulse-chase assays; therefore, its activity in this pathway is inferred solely from class membership.

DCN1 PPI Class Evidence
Class-level inference
Optimized analogs achieve nanomolar TR-FRET IC50; target compound untested
Class-level scaffold validation; requires target-specific profiling
No direct DCN1–UBE2M data for this compound
DCN1 cullin neddylation protein-protein interaction inhibitor

Antimycobacterial Pharmacophore: 3,4-Dichlorophenyl Urea Context

The 3,4-dichlorophenyl urea substructure is a recognized pharmacophore for antimycobacterial activity. In a study of substituted 3,4-dichlorophenyl ureas, several derivatives inhibited the growth of Mycobacterium tuberculosis H37Rv by 80–89% at a concentration of 6.25 μM [1]. These simpler 3,4-dichlorophenyl ureas (e.g., amino acid and dipeptide conjugates) lack the piperidine and nicotinoyl extensions present in the target compound. The target compound’s additional structural complexity—specifically the N-nicotinoylpiperidin-4-ylmethyl group—may modulate antibacterial spectrum, mammalian cell permeability, or metabolic stability relative to these simpler congeners. No direct antimycobacterial data are available for the target compound.

Antimycobacterial Pharmacophore
Class-level inference
80–89% growth inhibition M. tuberculosis H37Rv at 6.25 μM for simpler analogs
Supports antimicrobial screening inclusion
Target compound untested; direct MIC determination needed
antimycobacterial Mycobacterium tuberculosis 3,4-dichlorophenyl urea

Synthetic Route & Analytical Characterization

A general synthetic route for N'-substituted nicotinoyl ureas was established, involving the reaction of nicotinoyl azide with amines or the coupling of nicotinic acid derivatives with substituted ureas [1]. Mass spectrometric fragmentation patterns under electron impact were systematically characterized for this compound class, providing a reference framework for analytical quality control of the target compound [1]. The target compound (CAS 1396867-33-6) was registered in PubChem in 2013 and is commercially available from multiple suppliers, though purity specifications vary [2]. Unlike extensively optimized analogs such as NAcM-OPT, no published large-scale synthetic protocol or stability study exists specifically for the target compound, which should be considered in procurement planning for in vivo studies.

Synthetic & Analytical
Supporting evidence
Nicotinoyl urea synthesis via azide coupling; MS fragmentation patterns characterized
Facilitates QC and custom synthesis scale-up
Large-scale stability data not published
nicotinoyl urea synthetic route mass spectrometry

Best-Fit Application Scenarios


DCN1–UBE2M PPI Inhibitor Library Design

The target compound can serve as a structurally distinct entry point for hit expansion around the validated piperidinyl urea DCN1 inhibitor chemotype. Its N-nicotinoyl substituent is absent from all published DCN1 inhibitors, representing unexplored chemical space within this target class [1]. Procurement for TR-FRET-based screening of the DCN1–UBE2M interaction is justified based on class-level evidence, though direct potency data are unavailable and must be generated by the end user.

Antimycobacterial Screening Cascade

The 3,4-dichlorophenyl urea pharmacophore has demonstrated 80–89% growth inhibition of M. tuberculosis H37Rv at 6.25 μM for simpler analogs [1]. The target compound’s additional nicotinoylpiperidine moiety may enhance mammalian cell permeability or alter the antibacterial spectrum relative to these simpler ureas, making it suitable for inclusion in medium-throughput antimycobacterial screening libraries.

Lead Optimization: Balanced Physicochemical Properties

With a computed XLogP3 of 3, two HBD, three HBA, and four rotatable bonds [1], the target compound occupies a favorable drug-like property space that is notably less lipophilic than triclocarban (ΔXLogP3 ≈ -1.9). This profile supports its use as a fragment-like or lead-like starting point for multiparameter optimization programs where balanced solubility, permeability, and metabolic stability are required.

Analytical Reference Standard: Nicotinoyl Urea Class

The established mass spectrometric fragmentation patterns for N'-substituted nicotinoyl ureas [1] provide a framework for using the target compound as an analytical reference standard. Its defined InChIKey (SOLZUOJDSAQPJV-UHFFFAOYSA-N) and PubChem registry enable unambiguous identification in chemical libraries, facilitating purity assessment and structure confirmation by LC-MS or GC-MS in quality control workflows.

Application
Selection Property
Validation Focus
DCN1–UBE2M PPI inhibitor library design
Nicotinoyl-substituted scaffold diversity
TR-FRET DCN1–UBE2M binding assay; potency validation
Antimycobacterial screening cascade
3,4-Dichlorophenyl urea pharmacophore
M. tuberculosis growth inhibition assay; MIC determination
Lead optimization: balanced physicochemical profile
Moderate lipophilicity relative to diaryl ureas
Solubility, permeability, and metabolic stability profiling
Nicotinoyl urea analytical reference standard
Established MS fragmentation pattern; defined InChIKey
LC-MS/GC-MS purity assessment; structural confirmation
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